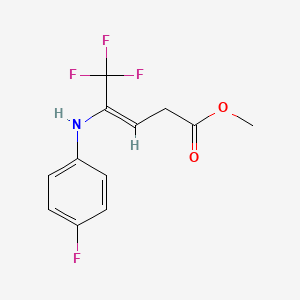
Aroclor 1262
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992)
Aplicaciones Científicas De Investigación
Fluido aislante eléctrico
Aroclor 1262, al igual que otros bifenilos policlorados (PCB), se usó principalmente como fluido aislante eléctrico en condensadores y transformadores {svg_1}. Su estabilidad química y resistencia al calor lo hicieron ideal para estas aplicaciones.
Fluido hidráulico, de transferencia de calor y lubricante
Los PCB también se utilizaron como fluidos hidráulicos, de transferencia de calor y lubricantes {svg_2}. Su baja inflamabilidad y sus altos puntos de ebullición los hicieron adecuados para estos usos.
Plastificantes y retardantes de llama
This compound se mezcló con otras sustancias químicas como plastificantes y retardantes de llama {svg_3}. Estos compuestos se utilizaron en una gama de productos, incluidos masillas, adhesivos y plásticos.
Papel sin carbono
This compound se utilizó en la producción de papel sin carbono {svg_4}. Ayudó a mejorar la resistencia química del papel.
Formulaciones de recubrimiento
This compound se utilizó para mejorar la resistencia química de las formulaciones de recubrimiento de cloruro de vinilo-acetato de vinilo {svg_5}. Se utilizó en una proporción de 1:3 con ftalato de dioctilo, lo que redujo drásticamente la migración a lacas de nitrocelulosa {svg_6}.
Estudios de contaminación ambiental
Debido a su uso generalizado y persistencia en el medio ambiente, this compound ha sido objeto de numerosos estudios de contaminación ambiental {svg_7}. Estos estudios tienen como objetivo comprender la fuente y el destino de la contaminación por PCB.
Mecanismo De Acción
Target of Action
Arochlor 1262, like other polychlorinated biphenyls (PCBs), primarily targets the central nervous system . PCBs are known to cause a variety of health effects, including neurotoxicity .
Mode of Action
Arochlor 1262, as a type of PCB, interacts with its targets in a complex manner. Some PCBs share a structural similarity and toxic mode of action with dioxins . They can cause endocrine disruption, notably blocking thyroid system functioning, and exhibit neurotoxic effects
Biochemical Pathways
PCBs, including Arochlor 1262, undergo xenobiotic biotransformation, a mechanism used to make lipophilic toxins more polar and more easily excreted from the body . The biotransformation is dependent on the number of chlorine atoms present, along with their position on the rings .
Result of Action
The International Agency for Research on Cancer (IARC) has classified PCBs as definite carcinogens in humans . According to the U.S. Environmental Protection Agency (EPA), PCBs cause cancer in animals and are probable human carcinogens . Many sites, including rivers and buildings, are contaminated with PCBs, and there has been contamination of food supplies with these substances .
Safety and Hazards
Direcciones Futuras
Given the environmental and health hazards associated with PCBs, including Arochlor 1262, future research and regulations are likely to focus on further reducing their use and managing their disposal. Additionally, advanced analytical techniques are being developed for the positive identification and analysis of PCB Aroclors .
Análisis Bioquímico
Biochemical Properties
. The biochemical interactions of Arochlor 1262 are largely determined by these individual congeners. The most abundant groups in Arochlor 1262 are the di- and tri-chlorinated biphenyls . These congeners can interact with various enzymes, proteins, and other biomolecules, potentially altering their function and disrupting normal biochemical processes .
Cellular Effects
Exposure to Arochlor 1262 can have significant effects on various types of cells and cellular processes. For instance, PCBs have been associated with changes in cell signaling pathways, alterations in gene expression, and disruptions in cellular metabolism . These effects can influence cell function and may lead to adverse health effects .
Molecular Mechanism
The molecular mechanism of action of Arochlor 1262 is complex and depends on the specific congeners present in the mixture. Some PCB congeners, for example, can bind to cellular proteins and enzymes, inhibiting their activity or altering their function . Other congeners may interact with DNA, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arochlor 1262 can change over time. This is due to the stability and persistence of PCBs, which resist degradation and can remain in the environment for extended periods . Long-term exposure to Arochlor 1262 can lead to chronic health effects, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of Arochlor 1262 can vary with different dosages . At low doses, Arochlor 1262 may have minimal effects, but at higher doses, it can cause toxic or adverse effects . These effects can include changes in immune function, behavioral alterations, and impaired reproduction .
Metabolic Pathways
Arochlor 1262 can interact with various metabolic pathways in the body. PCBs undergo xenobiotic biotransformation, a process that makes lipophilic toxins more polar and easier to excrete from the body . This process is dependent on the number and position of chlorine atoms on the biphenyl molecule .
Transport and Distribution
Arochlor 1262 can be transported and distributed within cells and tissues. Due to their lipophilic nature, PCBs can accumulate in fatty tissues and can be found in various organs throughout the body . The distribution of Arochlor 1262 within the body can be influenced by various factors, including the specific congeners present in the mixture .
Subcellular Localization
The subcellular localization of Arochlor 1262 can affect its activity and function. PCBs can be found in various subcellular compartments, including the cytoplasm and cell membrane . The localization of Arochlor 1262 within cells can influence its interactions with cellular proteins and other biomolecules, potentially affecting cell function .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 1262 involves the condensation of chlorobenzenes with chlorinated diphenyls.", "Starting Materials": [ "Chlorobenzene", "Chlorinated diphenyls" ], "Reaction": [ "The chlorobenzenes are first reacted with aluminum chloride to form the corresponding aryl aluminum chloride intermediates.", "These intermediates are then reacted with the chlorinated diphenyls in the presence of a copper catalyst to form Arochlor 1262.", "The reaction is typically carried out at high temperatures and pressures." ] } | |
Número CAS |
37324-23-5 |
Fórmula molecular |
C130H111F12N17O19 |
Peso molecular |
2443.3 g/mol |
Nombre IUPAC |
5-(4-acetylphenyl)-4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[(4-tert-butylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[(4-cyclohexylphenyl)-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-pyridin-4-ylpyrrolidine-2,3-dione;4-[hydroxy-[6-(trifluoromethyl)pyridin-3-yl]methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26F3N3O4.C27H24F3N3O4.C27H25N3O4.C24H22N4O3.C23H14F6N4O4/c1-17-7-16-23(34-33-17)35-25(20-12-14-22(15-13-20)39-29(30,31)32)24(27(37)28(35)38)26(36)21-10-8-19(9-11-21)18-5-3-2-4-6-18;1-15-5-14-20(32-31-15)33-22(16-8-12-19(13-9-16)37-27(28,29)30)21(24(35)25(33)36)23(34)17-6-10-18(11-7-17)26(2,3)4;1-15(2)18-6-12-21(13-7-18)25(32)23-24(20-10-8-19(9-11-20)17(4)31)30(27(34)26(23)33)22-14-5-16(3)28-29-22;1-14(2)16-5-7-18(8-6-16)22(29)20-21(17-10-12-25-13-11-17)28(24(31)23(20)30)19-9-4-15(3)26-27-19;1-11-2-9-16(32-31-11)33-18(12-3-6-14(7-4-12)37-23(27,28)29)17(20(35)21(33)36)19(34)13-5-8-15(30-10-13)22(24,25)26/h7-16,18,25,36H,2-6H2,1H3;5-14,22,34H,1-4H3;5-15,24,32H,1-4H3;4-14,21,29H,1-3H3;2-10,18,34H,1H3 |
Clave InChI |
KXDFVYDRSWURND-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(=O)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C4CCCCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=NC=C4.CC1=NN=C(C=C1)N2C(C(=C(C3=CN=C(C=C3)C(F)(F)F)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Punto de ebullición |
644 to 707 °F at 760 mmHg (NTP, 1992) |
Densidad |
1.44 at 86 °F (NTP, 1992) - Denser than water; will sink |
Punto de inflamación |
383 °F (NTP, 1992) |
Descripción física |
Pcb-1262 is a clear colorless viscous liquid. (NTP, 1992) |
Sinónimos |
Polychlorinated biphenyl-62% chlorine |
Origen del producto |
United States |
Q1: What does the research paper tell us about how Aroclor 1262 interacts with the liver and what are the downstream effects?
A1: The research paper [] investigates the impact of this compound on the liver of rats. While it doesn't delve into the specific molecular interactions, it highlights significant downstream effects. The study found that this compound leads to morphological changes in the liver, including hypertrophy (enlargement of liver cells) and hyperplasia (increased cell proliferation). These structural changes are accompanied by biochemical alterations, indicating liver damage. Although the exact mechanisms of interaction aren't specified, the findings strongly suggest that this compound disrupts normal liver function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


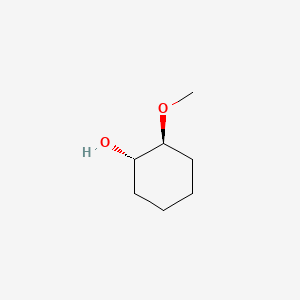
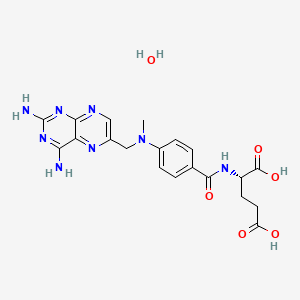

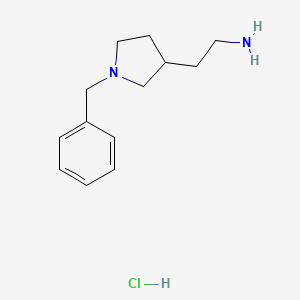
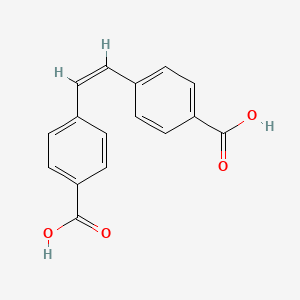
![2-Oxazolidinone, 4-[(4-nitrophenyl)methyl]-, (R)-](/img/structure/B1148481.png)

